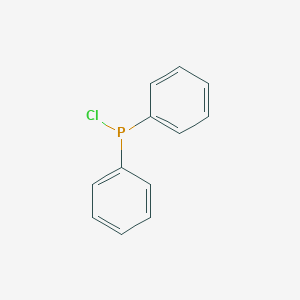

Chlorodiphenylphosphine

Übersicht

Beschreibung

Chlorodiphenylphosphine (Ph$_2$PCl, CAS 1079-66-9) is an organophosphorus compound characterized by two phenyl groups and a chlorine atom bonded to a central phosphorus atom. It is a colorless, oily liquid with a pungent garlic-like odor and is highly reactive toward nucleophiles such as water and air . Its molecular weight is 220.63 g/mol, with a boiling point of 320°C and a density of 1.229 g/cm³ .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Phytone wird in der Regel durch die enzymatische Hydrolyse von Sojaproteinen hergestellt. Der Prozess beinhaltet die Verwendung spezifischer Enzyme, die die Sojaproteine in kleinere Peptide und Aminosäuren zerlegen. Diese enzymatische Verdauung erfolgt unter kontrollierten Bedingungen, einschließlich spezifischer pH-Werte und Temperaturen, um die optimale Aktivität der Enzyme zu gewährleisten.

Industrielle Produktionsverfahren: In industrieller Umgebung beinhaltet die Produktion von Phytone die großtechnische enzymatische Hydrolyse. Die Sojaproteine werden mit Wasser vermischt, um eine Suspension zu bilden, und dann werden Enzyme zu dieser Mischung hinzugefügt. Die Reaktion wird für eine bestimmte Zeit ablaufen gelassen, während der die Enzyme die Proteine abbauen. Nach Beendigung der Hydrolyse wird die Mischung filtriert, um unverdautes Material zu entfernen, und die resultierende Lösung wird getrocknet, um Phytone in Pulverform zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phytone unterliegt aufgrund seiner proteinartigen Natur hauptsächlich Hydrolysereaktionen. Die enzymatische Hydrolyse von Sojaproteinen beinhaltet die Spaltung von Peptidbindungen, was zur Bildung kleinerer Peptide und freier Aminosäuren führt.

Häufige Reagenzien und Bedingungen: Die enzymatische Hydrolyse von Phytone beinhaltet die Verwendung spezifischer proteolytischer Enzyme, wie z. B. Proteasen. Die Reaktionsbedingungen umfassen typischerweise einen pH-Bereich von 6,0 bis 8,0 und einen Temperaturbereich von 30 °C bis 50 °C. Diese Bedingungen sind optimiert, um die maximale Aktivität der Enzyme zu gewährleisten.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus der Hydrolyse von Phytone gebildeten Produkte sind Peptide und freie Aminosäuren. Diese kleineren Moleküle werden leichter von Mikroorganismen verwertet, was Phytone zu einer hervorragenden Nährstoffquelle für das mikrobielle Wachstum macht .

Wissenschaftliche Forschungsanwendungen

Synthesis of Phosphines

Chlorodiphenylphosphine serves as a crucial intermediate in the synthesis of various phosphines, which are important for their roles as stabilizers, flame retardants, and catalysts. The introduction of the diphenylphosphino group via CDPP allows for the efficient formation of phosphines used in diverse applications including:

- Stabilizers for Plastics : Phosphines derived from CDPP are utilized to enhance the thermal stability and longevity of plastic materials.

- Flame Retardants : The flame-retardant properties of phosphines make them essential in manufacturing materials that require fire resistance.

- Catalysts : CDPP-derived phosphines are employed as catalysts in numerous chemical reactions, facilitating processes such as polymerization and oxidation .

Reactivity in Organic Synthesis

This compound has been reported to exhibit selective reactivity, particularly in the conversion of alcohols and ethers to thiocyanates and isothiocyanates. This method is notable for its efficiency and selectivity:

- Conversion Reactions : CDPP can convert primary alcohols, tetrahydropyranyl ethers, and silyl ethers into thiocyanates using ammonium thiocyanate. This reaction showcases excellent chemoselectivity, distinguishing between primary, secondary, and tertiary substrates .

- Organocatalysis : In organocatalytic applications, CDPP has been identified as an effective reagent for stereoselective reactions, contributing to the development of complex organic molecules .

Applications in Material Science

Beyond organic synthesis, this compound plays a role in material science:

- Photoinitiators : CDPP is utilized in the production of photoinitiators that are essential for UV-hardening paint systems. These photoinitiators initiate polymerization upon exposure to UV light, making them valuable in coatings and adhesives .

- Optical Brighteners : The compound is also involved in the synthesis of optical brighteners used in detergents and paper products to enhance brightness .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various chemical transformations:

- A study published in Green Chemistry detailed a method using CDPP for the selective conversion of alcohols to thiocyanates with high yields and selectivity, demonstrating its potential as a green reagent in organic synthesis .

- Research on organophosphorus compounds emphasized the growing importance of this compound derivatives in radical reactions, showcasing their utility in synthesizing complex organic frameworks .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Synthesis of Phosphines | Stabilizers, flame retardants | Enhances thermal stability |

| Organic Synthesis | Conversion of alcohols to thiocyanates | High selectivity and efficiency |

| Material Science | Photoinitiators for UV-hardening paints | Initiates polymerization |

| Optical Brighteners | Brightening agents in detergents | Improves aesthetics |

Wirkmechanismus

Phytone exerts its effects primarily through its nutritional content. The peptides and amino acids derived from the enzymatic hydrolysis of soy proteins provide essential nutrients that support the growth and metabolism of microorganisms and mammalian cells. The high carbohydrate content of Phytone also provides an energy source for these cells, further promoting their growth and productivity .

Vergleich Mit ähnlichen Verbindungen

Dichloro(phenyl)phosphine (PhPCl$_2$)

Chemical Formula : C$6$H$5$PCl$_2$

CAS : 644-97-3

Molar Mass : 178.98 g/mol

Appearance : Colorless liquid

Boiling Point : ~250°C (estimated)

Key Differences :

- PhPCl$2$ has two chlorine atoms, enabling sequential substitution reactions, whereas Ph$2$PCl typically undergoes single substitution.

- Ph$2$PCl is more sterically hindered due to bulky phenyl groups, slowing hydrolysis compared to PhPCl$2$.

Tetraphenyldiphosphine (Ph$2$P–PPh$2$)

Chemical Formula : C${24}$H${20}$P$_2$

Molar Mass : 370.37 g/mol

Appearance : White solid

Melting Point : 125°C

Key Differences :

- Ph$2$P–PPh$2$ contains a P–P bond, making it a dimeric species with distinct redox properties.

- Unlike Ph$_2$PCl, it is stable under ambient conditions but sensitive to strong oxidizers.

Methyldiphenylphosphine (Ph$2$PCH$3$)

Chemical Formula : C${13}$H${13}$P

CAS : 1486-28-8

Molar Mass : 200.22 g/mol

Appearance : Colorless liquid

Key Differences :

- Ph$2$PCH$3$ is a tertiary phosphine, less electrophilic than Ph$_2$PCl, making it suitable as a ligand in transition-metal catalysis.

- The methyl group reduces steric hindrance compared to Cl, enhancing coordination flexibility.

Biologische Aktivität

Chlorodiphenylphosphine (Ph₂PCl) is an organophosphorus compound that has garnered attention in various fields, including medicinal chemistry and catalysis. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is a colorless oily liquid with a pungent odor, often described as garlic-like. It is synthesized primarily from benzene and phosphorus trichloride at high temperatures, producing dichlorophenylphosphine as an intermediate. The compound is reactive with nucleophiles such as water and can be oxidized easily in air .

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily linked to its ability to interact with various biomolecules. Its reactivity allows it to form phosphine oxides and thiophosphorylamides, which may have implications in biological systems.

1. Inhibition of Enzymatic Activity

Recent studies have indicated that this compound can inhibit specific enzymatic pathways. For instance, it has been shown to affect the production of prostaglandin E2 (PGE2) in macrophages via the inhibition of cyclooxygenase-2 (COX-2) enzymes. This inhibition is crucial because PGE2 plays a significant role in inflammatory responses .

2. Cytotoxicity Studies

In vitro studies evaluating the cytotoxic effects of this compound on various cell lines have demonstrated that while it exhibits some inhibitory effects on cell proliferation, it does not significantly reduce cell viability at lower concentrations. For example, compounds derived from this compound showed less than 10% reduction in cell viability in the presence of lipopolysaccharide (LPS), indicating a non-cytotoxic profile at certain doses .

Table 1: Summary of Biological Activities

Case Study: Inhibition of PGE2 Production

In a study examining the effects of halogenated imidazole compounds, this compound derivatives were found to exhibit significant inhibitory activity against PGE2 production. The lead compounds showed IC50 values as low as 3.3 nM, indicating strong potency compared to established drugs like celecoxib (IC50 = 8.7 nM) .

Therapeutic Implications

The biological activities of this compound suggest potential therapeutic applications, particularly in anti-inflammatory treatments. By modulating the activity of enzymes involved in inflammatory pathways, this compound could serve as a basis for developing new anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Chlorodiphenylphosphine in laboratory settings?

this compound is typically synthesized via the reaction of diphenylphosphine with chlorine gas or a chlorinating agent under inert conditions. Key steps include:

- Controlled chlorination : Reacting diphenylphosphine with stoichiometric chlorine in anhydrous solvents (e.g., dichloromethane) at 0–5°C to prevent over-chlorination.

- Purification : Distillation under reduced pressure (e.g., bp ~165°C at 12 mmHg) to isolate the product, followed by characterization via P NMR and IR spectroscopy to confirm purity .

- Safety : Strict exclusion of moisture to avoid hydrolysis, which generates toxic HCl gas .

Q. How should researchers ensure safe handling and storage of this compound during experiments?

Methodological precautions include:

- Storage : Keep in airtight, moisture-resistant containers under inert gas (argon/nitrogen). Opened containers must be resealed immediately and stored upright in a ventilated, dry environment .

- Handling : Use gloves (nitrile), goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Avoid contact with water, alcohols, or oxidizers to prevent violent reactions .

- Spill management : Neutralize spills with dry sand or vermiculite, followed by disposal as hazardous waste .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Core methods include:

- P NMR spectroscopy : To confirm the presence of the P–Cl bond (δ ~80–100 ppm) and monitor reactions .

- IR spectroscopy : Detect P–Cl stretching vibrations (~500–600 cm) .

- Elemental analysis : Validate purity (>98%) and stoichiometry . For novel derivatives, additional techniques like X-ray crystallography or mass spectrometry may be required .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Contradictions often arise from impurities, stereochemical variations, or solvent effects. Methodological steps:

- Cross-validation : Compare data across multiple techniques (e.g., H/C NMR, HRMS) to confirm structural assignments .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts or vibrational spectra, aligning theoretical and experimental results .

- Reproducibility : Repeat syntheses under varying conditions (e.g., solvent, temperature) to identify artifacts .

Q. What methodological considerations are critical when extrapolating toxicological data from organophosphate analogs to this compound?

Key strategies include:

- Literature review : Perform targeted searches on organophosphate classes (e.g., arylphosphines) using databases like PubMed or SciFinder, focusing on mechanisms (e.g., acetylcholinesterase inhibition) .

- Structural analogs : Compare substituent effects (e.g., phenyl vs. cyclohexyl groups) to assess reactivity and toxicity trends .

- In vitro assays : Validate hypotheses using cell-based models (e.g., hepatocyte toxicity screens) before in vivo studies .

Q. How can experimental design mitigate challenges in synthesizing air-sensitive this compound complexes?

Advanced methodologies involve:

- Schlenk-line techniques : Maintain inert atmospheres during synthesis and purification .

- Stoichiometric control : Use syringe pumps for slow reagent addition to minimize side reactions .

- Real-time monitoring : Employ in-situ P NMR or Raman spectroscopy to track reaction progress .

Q. What strategies ensure reproducibility in catalytic applications of this compound-derived ligands?

Critical factors:

- Ligand purity : Rigorous purification (e.g., recrystallization, column chromatography) to eliminate trace moisture or phosphine oxides .

- Standardized protocols : Document catalyst loadings, solvent grades, and reaction times precisely .

- Control experiments : Compare results with ligand-free systems to isolate ligand-specific effects .

Q. Data Presentation and Reproducibility

Q. How should researchers document this compound experiments to meet journal reproducibility standards?

Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Include detailed procedures for synthesis, purification, and characterization. Limit main text to 5 compounds; move additional data to supplementary materials .

- Supporting information : Provide raw spectral data (NMR, IR), crystallographic files, and computational details .

- Referencing : Cite prior syntheses of known compounds and justify novel characterization methods .

Q. What are common pitfalls in interpreting reactivity trends of this compound in cross-coupling reactions?

Avoid:

Eigenschaften

IUPAC Name |

chloro(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRJZXREYAXTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038789 | |

| Record name | Diphenylphosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Merck Index] Yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Chlorodiphenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1079-66-9 | |

| Record name | Chlorodiphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiphenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinous chloride, P,P-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylphosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO975PJK1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.